IDO1 Enzymatic Inhibition Potency: 100 nM IC50 in Purified Human Enzyme Assay
This compound inhibits human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 100 nM, determined using an N-terminal His-tagged human IDO1 enzyme purified from E. coli [1]. In cross-study comparison, this potency is approximately 10-fold weaker than the clinical IDO1 inhibitor Epacadostat (IC50 ~10 nM) [2], but demonstrates a distinct scaffold that is structurally unrelated to the hydroxyamidine class, offering a chemically orthogonal tool molecule for IDO1 pathway studies.
| Evidence Dimension | IDO1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 ~10 nM |
| Quantified Difference | ~10-fold weaker potency |
| Conditions | In vitro enzymatic assay with purified human IDO1 with N-terminal His tag; pH 6.5, 25°C |
Why This Matters
Provides a non-hydroxyamidine chemical probe for IDO1, which is critical for researchers studying resistance mechanisms or developing combination therapies where scaffold diversity is required.
- [1] BindingDB. Affinity Data for BDBM223007: IC50 100 nM, Human IDO1 enzyme inhibition assay. US Patents US9320732, US9789094, US10034939, US10967060. View Source
- [2] Yue, E. W., et al. Discovery of potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: Epacadostat (INCB024360). Journal of Medicinal Chemistry. 2017; 60(12): 4857-4869. View Source
